molecular formula C17H15N3 B2721854 6-propyl-6H-indolo[2,3-b]quinoxaline

6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2721854
M. Wt: 261.32 g/mol
InChI Key: SCWSDOZTDXPEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propyl-6H-indolo[2,3-b]quinoxaline is an indolo[2,3-b]quinoxaline derivative, a class of nitrogen-rich heterocyclic compounds recognized for its planar polyaromatic structure and significant potential in medicinal chemistry research . Compounds based on the 6H-indolo[2,3-b]quinoxaline scaffold are of high research interest due to their structural similarity to the naturally occurring antitumor alkaloid ellipticine . This scaffold is known to exhibit a range of important biological activities, positioning it as a valuable core structure for developing novel therapeutic agents . Primary research applications for this class of compounds include investigation as anticancer and antiviral agents. In anticancer research, indolo[2,3-b]quinoxaline derivatives have demonstrated notable cytotoxicity and in vitro anticancer activities against selected human cancerous cell lines . The mechanism of action for these compounds is an active area of study, with molecular docking and molecular dynamic simulations being employed to identify their inhibitory mechanism of action . In antiviral research, quinoxaline derivatives are explored as potent inhibitors of viruses, particularly respiratory pathogens. Their planar structure is posited to facilitate interaction with viral proteins, and computational docking studies have revealed that certain derivatives can bind with high affinity to proteases critical for viral replication, such as the main protease of SARS-CoV-2, indicating a capacity to curb viral propagation . The synthetic route to 6H-indolo[2,3-b]quinoxaline cores typically involves the cyclocondensation of isatin derivatives with 1,2-diaminobenzenes or o-cyclohexyldiamine derivatives . This product is intended for research purposes such as biological screening, assay development, and as a building block in synthetic chemistry. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSDOZTDXPEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Propyl 6h Indolo 2,3 B Quinoxaline and Indolo 2,3 B Quinoxaline Analogues

Historical and Classical Annulation Approaches to the Indolo[2,3-b]quinoxaline Scaffold

The foundational methods for constructing the indolo[2,3-b]quinoxaline core have historically relied on condensation reactions, providing a straightforward entry to this heterocyclic system.

Condensation Reactions of Isatin Derivatives with o-Phenylenediamines

The most classical and widely employed method for the synthesis of the indolo[2,3-b]quinoxaline scaffold is the condensation reaction between an isatin derivative and an o-phenylenediamine (B120857). sapub.orgresearchgate.netpleiades.onlinenih.gov This acid-catalyzed reaction typically involves heating the two components in a suitable solvent, such as acetic acid or ethanol, to afford the target tetracyclic system. sapub.orgnih.gov To synthesize 6-propyl-6H-indolo[2,3-b]quinoxaline, this would involve the reaction of 1-propyl-isatin with o-phenylenediamine.

The reaction conditions can influence the outcome, with different products possible depending on the specific reagents and catalysts used. researchgate.net For instance, the use of a catalytic amount of TiO2 nanoparticles under solvent-free conditions has been shown to selectively produce quinoxaline (B1680401) derivatives in excellent yields. researchgate.net While this specific example focuses on a different final product, it highlights the tunability of the reaction. The general applicability of this condensation has been demonstrated for the synthesis of various 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. researchgate.net

Isatin DerivativeDiameneConditionsProductYield
1-Propyl-isatino-PhenylenediamineRefluxing Acetic AcidThis compoundHigh
Isatin1,2-DiaminocyclohexaneRefluxing Acetic AcidHexahydro-6H-indolo[2,3-b]quinoxaline85%
1-(2-Bromoethyl)-indole-2,3-dione1,2-DiaminobenzeneBoiling Acetic Acid6-(2-Bromoethyl)-6H-indolo[2,3-b]quinoxalineNot specified nih.gov
Table 1. Examples of Condensation Reactions for the Synthesis of Indolo[2,3-b]quinoxaline Derivatives.

Modern Catalytic Strategies for Targeted Synthesis

More contemporary approaches to the synthesis of indolo[2,3-b]quinoxalines leverage the power of transition-metal catalysis, offering greater control and efficiency in forming the key carbon-nitrogen and carbon-carbon bonds of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to the construction of the indolo[2,3-b]quinoxaline scaffold has been particularly fruitful.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, has been effectively utilized in the synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.netwikipedia.orgresearchgate.netnih.gov This powerful reaction allows for the coupling of amines with aryl halides. wikipedia.org One synthetic strategy involves the sequential application of a Buchwald-Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction). nih.gov This approach has been used to prepare a variety of indolo[2,3-b]quinoxaline derivatives and their heteroanalogues. researchgate.netresearchgate.netnih.gov The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, has been crucial to the success and broad applicability of this reaction. youtube.com

Aryl HalideAmineCatalyst/LigandKey Transformation
2-(2-Bromophenyl)quinoxalinePrimary or Secondary AminePd catalystIntermolecular C-N coupling followed by intramolecular cyclization researchgate.netnih.gov
Table 2. Buchwald-Hartwig Amination in the Synthesis of the Indolo[2,3-b]quinoxaline Scaffold.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, has also been integrated into synthetic routes towards indolo[2,3-b]quinoxalines. rsc.orgresearchgate.net A two-step approach has been developed which begins with a Suzuki-Miyaura coupling of 2,3-dibromoquinoxaline (B1596595) with an appropriate boronic acid. rsc.orgresearchgate.net The resulting intermediate then undergoes a subsequent palladium-catalyzed intramolecular C-N annulation to form the final indolo[2,3-b]quinoxaline ring system. rsc.org This strategy allows for the introduction of various substituents onto the quinoxaline core prior to the final cyclization step.

Intramolecular Cyclization and Oxidative Cyclodehydrogenation

Intramolecular cyclization and oxidative cyclodehydrogenation reactions represent another modern and efficient strategy for the synthesis of the indolo[2,3-b]quinoxaline scaffold. researchgate.netresearchgate.netnih.govnih.govacs.org These methods often involve the formation of a precursor that is then prompted to cyclize, forming the final ring system.

A notable example is a one-pot, ruthenium-catalyzed ortho C-H bond functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation. nih.govacs.org This double C-N bond formation strategy provides an efficient route to a variety of 6H-indolo[2,3-b]quinoxaline derivatives. nih.govacs.org Another approach utilizes a sequence of a Buchwald-Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation to construct the target molecule. researchgate.netnih.gov This latter method has been successfully applied to the synthesis of novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are analogues of indolo[2,3-b]quinoxalines. nih.gov

Starting MaterialKey ReactionCatalyst/ReagentProduct Type
2-ArylquinoxalineOrtho C-H amination/OxidationRu(II) catalyst, Sulfonyl azide, DDQN-Substituted indolo[2,3-b]quinoxalines nih.govacs.org
2-(2-Aminophenyl)quinoxaline derivativeIntramolecular Oxidative Cyclodehydrogenation-Indolo[2,3-b]quinoxaline derivative researchgate.netnih.gov
Table 3. Intramolecular Cyclization and Oxidative Cyclodehydrogenation Approaches.

Regioselective N-Alkylation Strategies for Propyl and Related Aliphatic Side-Chain Introduction

The introduction of a propyl or other aliphatic side-chain at the N-6 position of the indolo[2,3-b]quinoxaline core is a key step in the synthesis of the target compound. Regioselectivity is crucial to ensure the desired isomer is obtained.

Direct Alkylation Methods Utilizing Propyl Halides or Equivalents

A common and direct method for the N-alkylation of 6H-indolo[2,3-b]quinoxaline involves the use of propyl halides (e.g., propyl bromide or propyl iodide) or their equivalents in the presence of a base. The nitrogen at the 6-position of the indole (B1671886) moiety is nucleophilic and can readily react with an appropriate electrophile.

The general mechanism involves the deprotonation of the N-H group of the indolo[2,3-b]quinoxaline core by a suitable base to form a more nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with the propyl halide. The choice of base and solvent is critical for the efficiency of the reaction. Strong bases such as sodium hydride (NaH) are often employed in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

For instance, the synthesis of various 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives has been achieved with good yields using this methodology. The parent 6H-indolo[2,3-b]quinoxaline is treated with a base to facilitate the attachment of the alkyl group. While direct propylation examples are less detailed in some literature, the synthesis of related compounds such as 6-(2-bromoethyl)-6H-indolo-[2,3-b]quinoxaline provides a valuable precedent nih.gov. This bromoethyl derivative can serve as a versatile intermediate for further functionalization, including the introduction of a propyl group through subsequent reactions.

The following table summarizes typical conditions and yields for the N-alkylation of the indolo[2,3-b]quinoxaline scaffold with various alkyl halides.

Alkylating AgentBaseSolventReaction ConditionsYield (%)Reference
IodomethaneNot specifiedNot specifiedNot specified95 acs.org
Methyl bromoacetateNot specifiedNot specifiedNot specified83
Long-chain alkyl bromidesNot specifiedXyleneReflux, 12h62-66

Green Chemistry Approaches in Indolo[2,3-b]quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and sustainable solvents, are being increasingly applied to the synthesis of heterocyclic compounds like indolo[2,3-b]quinoxalines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave irradiation to the synthesis of indolo[2,3-b]quinoxaline derivatives has been shown to be highly effective e-journals.inresearchgate.netresearchgate.netbenthamscience.comudayton.edunih.gov.

The synthesis of the core 6H-indolo[2,3-b]quinoxaline ring system, typically achieved by the condensation of an isatin derivative with an o-phenylenediamine, can be significantly accelerated under microwave heating e-journals.insapub.org. This approach often proceeds under solvent-free or minimal solvent conditions, further enhancing its green credentials e-journals.in. For the subsequent N-alkylation step, microwave irradiation can also be employed to introduce the propyl side-chain, potentially reducing reaction times and improving energy efficiency compared to conventional heating methods.

One study directly compares the synthesis of 6H-indolo[2,3-b]quinoxaline under conventional heating versus microwave irradiation, highlighting the significant advantages of the latter in terms of reaction time.

MethodReaction TimeYield (%)
Conventional Heating6 hours85
Microwave Irradiation3.5 minutes87

Catalysis in Aqueous Media for Enhanced Sustainability

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional volatile organic solvents. While the synthesis of the largely non-polar indolo[2,3-b]quinoxaline scaffold in water presents challenges due to solubility issues, various catalytic systems are being developed to facilitate such transformations.

For the synthesis of quinoxaline derivatives in general, several green methods employing aqueous media have been reported nih.gov. These often involve the use of catalysts that can function effectively in water. For example, the synthesis of indeno[1,2-b]quinoxalines has been successfully carried out in water at room temperature using β-cyclodextrin as a supramolecular catalyst. Another approach involves the use of visible light photoredox catalysis with a water-soluble catalyst, which has been applied to the synthesis of quinoxaline derivatives researchgate.net.

Although specific examples of the synthesis of this compound in aqueous media are not yet prevalent in the literature, these developments for related quinoxaline systems indicate a promising future direction for the sustainable production of this class of compounds. The adaptation of such catalytic methods to the indolo[2,3-b]quinoxaline framework could significantly reduce the environmental impact of its synthesis.

Chemical Reactivity and Derivatization Pathways of the 6 Propyl 6h Indolo 2,3 B Quinoxaline Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System

The indolo[2,3-b]quinoxaline system is generally electron-deficient due to the presence of the pyrazine (B50134) ring, which influences its susceptibility to substitution reactions. Electrophilic aromatic substitution reactions are challenging and typically require harsh conditions, with substitution occurring preferentially on the indole (B1671886) portion of the molecule, which is comparatively more electron-rich.

Conversely, the electron-deficient nature of the quinoxaline (B1680401) moiety makes the fused ring system susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org The introduction of good leaving groups, such as halogens, onto the quinoxaline ring facilitates these reactions. For instance, the reaction of 2-chloroquinoxaline (B48734) with aromatic amines as nucleophiles in the presence of a base can lead to the corresponding 2-arylamino-3-methylquinoxalines. mdpi.com While specific studies on 6-propyl-6H-indolo[2,3-b]quinoxaline are limited, it is anticipated that halogenated derivatives would readily undergo nucleophilic substitution with various nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse range of functionalized analogs.

A more versatile approach for the functionalization of the quinoxaline core is through the vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org This method allows for the direct introduction of substituents onto the electron-deficient ring. However, studies on quinoxaline itself have shown that only poorly stabilized carbanions, such as those derived from nitriles, tend to yield VNS products, while reactions with 2-chloroquinoxaline preferentially result in the substitution of the chlorine atom. rsc.org The application of VNS to the this compound scaffold remains an area for further exploration.

Annulation and Ring-Closing Reactions to Form Extended Polycyclic Systems

Annulation and ring-closing reactions are powerful strategies for constructing the indolo[2,3-b]quinoxaline core and for elaborating it into more complex, extended polycyclic systems. A common and effective method for the synthesis of the parent scaffold involves the condensation of N-propylisatin with o-phenylenediamine (B120857). researchgate.netimist.ma This acid-catalyzed reaction proceeds via the formation of an intermediate spiro compound, which then undergoes rearrangement and dehydration to furnish the final indolo[2,3-b]quinoxaline.

Further annulation can be achieved through intramolecular cyclization reactions. For example, appropriately substituted this compound derivatives can undergo ring-closing metathesis (RCM) to form macrocyclic structures, a strategy widely employed in the synthesis of complex natural products. nih.govnih.gov Intramolecular oxidative cyclodehydrogenation is another key annulation strategy. researchgate.net This approach has been utilized in the synthesis of indolo[2,3-b]quinoxaline derivatives from 2-(2-bromophenyl)quinoxalines through a sequence of Buchwald-Hartwig cross-coupling followed by intramolecular C-H functionalization. researchgate.net This methodology allows for the fusion of additional aromatic rings onto the core structure, leading to extended π-conjugated systems with interesting photophysical properties.

A notable example of forming an extended system is the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline, which upon heating in acetone (B3395972) with sodium iodide or in acetic acid, undergoes intramolecular cyclization to yield a new ring system. researchgate.net

Functional Group Interconversions on the N-Propyl Moiety

The N-propyl group at the 6-position of the indolo[2,3-b]quinoxaline scaffold provides a valuable handle for further chemical modifications through functional group interconversions (FGIs). solubilityofthings.comimperial.ac.uk These transformations allow for the introduction of a wide array of functional groups, thereby enabling the fine-tuning of the molecule's physicochemical properties, such as solubility and bioavailability.

Standard FGI reactions can be applied to the N-propyl side chain. For instance, terminal halogenation of the propyl group via radical halogenation would introduce a reactive site for subsequent nucleophilic substitution reactions. This would allow for the introduction of amines, azides, thiols, and other nucleophiles. vanderbilt.edu

Oxidation of a terminal methyl group on a propyl chain, though challenging, could in principle yield a carboxylic acid, which could then be converted into esters, amides, or other acid derivatives. Conversely, if a functionalized propyl equivalent is introduced during the initial synthesis, a broader range of FGIs becomes accessible. For example, starting with a protected 3-hydroxypropyl group would allow for its deprotection and subsequent oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. ub.edu The table below summarizes some potential functional group interconversions on the N-propyl moiety.

Starting Functional GroupReagents and ConditionsProduct Functional Group
-CH2CH2CH3NBS, light/heat-CH2CH2CH2Br
-CH2CH2CH2BrNaN3, DMF-CH2CH2CH2N3
-CH2CH2CH2N3H2, Pd/C-CH2CH2CH2NH2
-CH2CH2CH2OHPCC, CH2Cl2-CH2CH2CHO
-CH2CH2CH2OHJones reagent-CH2CH2COOH
-CH2CH2COOHSOCl2, then RNH2-CH2CH2CONHR

Palladium-Mediated Functionalization and Diversification of the Core Structure

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the functionalization and diversification of the indolo[2,3-b]quinoxaline scaffold. rsc.org These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a key reaction for the synthesis of the indolo[2,3-b]quinoxaline core itself, often involving the intramolecular coupling of an amine with an aryl halide. researchgate.netresearchgate.net This palladium-catalyzed C-N bond formation is a crucial step in several synthetic routes.

Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl and heteroaryl substituents onto the indolo[2,3-b]quinoxaline framework. researchgate.net This is typically achieved by first preparing a halogenated indolo[2,3-b]quinoxaline derivative, which can then be coupled with a variety of boronic acids or esters. This approach allows for the synthesis of a broad range of derivatives with diverse electronic and steric properties.

Palladium-catalyzed C-H activation is another powerful tool for the direct functionalization of the indolo[2,3-b]quinoxaline core, avoiding the need for pre-functionalized starting materials. rsc.org This strategy enables the introduction of substituents at positions that might be difficult to access through classical methods. For instance, a one-pot approach has been developed for the synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline (B1596595) using a palladium-catalyzed two-fold C-N coupling and C-H activation. rsc.org The table below presents examples of palladium-mediated reactions for the functionalization of the indolo[2,3-b]quinoxaline scaffold.

Reaction TypeSubstratesCatalyst/ReagentsProduct
Buchwald-Hartwig Amination2-(2-bromophenyl)quinoxaline, AminePd catalyst, ligand, baseN-substituted indolo[2,3-b]quinoxaline
Suzuki-Miyaura CouplingHalogenated indolo[2,3-b]quinoxaline, Arylboronic acidPd catalyst, baseAryl-substituted indolo[2,3-b]quinoxaline
C-H Activation/Annulation2,3-dibromoquinoxaline, anilinesPd(OAc)2, P(o-tol)3, CsOAcIndolo[2,3-b]quinoxaline

Strategies for Broad Diversification and Analog Generation of Indolo[2,3-b]quinoxaline Derivatives

The generation of diverse libraries of indolo[2,3-b]quinoxaline analogs is essential for exploring their structure-activity relationships in various applications. Several synthetic strategies have been developed to achieve this diversification.

One key strategy involves the variation of the substituents on the starting materials. By employing a range of substituted isatins and o-phenylenediamines in the initial condensation reaction, a wide variety of analogs with different substitution patterns on the indole and quinoxaline rings can be readily prepared. researchgate.net

Another powerful approach is the late-stage functionalization of the pre-formed indolo[2,3-b]quinoxaline scaffold. As discussed previously, palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, allowing for the introduction of a wide range of substituents at specific positions. rsc.org

Furthermore, the N-alkyl group at the 6-position serves as a crucial point for diversification. A variety of alkyl and functionalized alkyl chains can be introduced by reacting the parent 6H-indolo[2,3-b]quinoxaline with different alkylating agents. chalmers.se For example, reaction with 1-chloro-2-dimethylaminoethane hydrochloride introduces a dimethylaminoethyl side chain, a common feature in biologically active indolo[2,3-b]quinoxaline derivatives. chalmers.se The synthesis of a series of 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction highlights the utility of click chemistry for diversifying the N-6 position. bohrium.com

The combination of these strategies—variation of starting materials, late-stage functionalization of the core, and modification of the N-alkyl substituent—provides a comprehensive toolkit for the generation of large and diverse libraries of indolo[2,3-b]quinoxaline derivatives for screening and optimization in drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation of 6 Propyl 6h Indolo 2,3 B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 6-alkyl-6H-indolo[2,3-b]quinoxalines is characterized by distinct regions corresponding to the aromatic protons and the protons of the alkyl chain. In derivatives such as 6-decyl-, 6-tetradecyl-, and 6-hexadecyl-6H-indolo[2,3-b]quinoxaline, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.34 and 8.37 ppm. imist.maresearchgate.net

For 6-propyl-6H-indolo[2,3-b]quinoxaline, the protons of the propyl group would exhibit characteristic signals. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are expected to appear as a triplet, significantly shifted downfield due to the deshielding effect of the adjacent nitrogen. In long-chain alkyl derivatives, this triplet is observed around δ 4.50-4.60 ppm with a coupling constant (J) of approximately 7.1 Hz. imist.maresearchgate.net The signal for the central methylene group (-CH₂-) of the propyl chain would likely appear as a multiplet (sextet) further upfield, and the terminal methyl protons (-CH₃) would be observed as a triplet in the most upfield region of the alkyl chain signals.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H ~ 7.30 - 8.40 m -
N-CH₂- ~ 4.50 - 4.60 t ~ 7.1
-CH₂- ~ 1.70 - 1.90 m ~ 7.2

Note: Data is extrapolated from published values for long-chain 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives. imist.maresearchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives, the aromatic carbons resonate in the range of δ 110 to 150 ppm. imist.maresearchgate.net Several distinct signals for the quaternary carbons of the fused ring system are also observed in this region. imist.maresearchgate.net

The carbon of the methylene group attached to the indolic nitrogen (N-CH₂) is typically found around δ 41.44-43.13 ppm. imist.maresearchgate.net For the 6-propyl derivative, the central methylene carbon and the terminal methyl carbon would appear at progressively higher fields (lower chemical shift values).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic-C ~ 110.0 - 150.0
N-CH₂- ~ 41.4 - 43.1
-CH₂- ~ 22.0 - 24.0

Note: Data is extrapolated from published values for long-chain 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives. imist.maresearchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling correlations. For the propyl group, cross-peaks would be expected between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the terminal -CH₃ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals of the propyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the attachment of the propyl group to the nitrogen atom of the indole (B1671886) ring system, by observing a correlation between the N-CH₂ protons and the quaternary carbons of the indole moiety.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₇H₁₅N₃), the calculated exact mass would be used to confirm its molecular formula. While specific HRMS data for the propyl derivative is not cited, related N-glycoside derivatives of the parent 6H-indolo[2,3-b]quinoxaline have been characterized using HRMS, demonstrating the utility of this technique for confirming the elemental composition of complex derivatives of this scaffold. rsc.org

MALDI-TOF is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. It typically produces singly charged molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. While specific MALDI-TOF data for this compound is not available, this technique would be expected to show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The structure of this compound combines a large, rigid aromatic core with a flexible aliphatic propyl chain, leading to a characteristic IR spectrum.

The key vibrational modes can be assigned to specific regions of the spectrum. The aromatic C-H stretching vibrations of the indole and quinoxaline (B1680401) ring systems typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl group are observed in the 2850-2960 cm⁻¹ region. The region between 1450 cm⁻¹ and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings, which confirms the heterocyclic aromatic structure. symbiosisonlinepublishing.com The C-N stretching vibrations, crucial for identifying the quinoxaline and indole nitrogen linkages, are generally found in the 1300-1400 cm⁻¹ range. symbiosisonlinepublishing.com The presence of the propyl substituent is further confirmed by the C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The structure of this compound has been confirmed using IR, among other spectral analyses. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Electronic Spectroscopy for Optoelectronic Property Characterization

The extended π-conjugated system of the indolo[2,3-b]quinoxaline core endows it with distinct optoelectronic properties, which can be thoroughly investigated using electronic spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound and its derivatives is dominated by intense absorption bands in the UV and visible regions, corresponding primarily to π-π* transitions within the extensive aromatic system. symbiosisonlinepublishing.com Weaker n-π* transitions, associated with the nitrogen lone pairs, may also be observed, often as shoulders on the main absorption bands. symbiosisonlinepublishing.com For related donor-acceptor indolo[2,3-b]quinoxaline derivatives, strong intramolecular charge transfer (ICT) bands have been identified in the 397–490 nm range. researchgate.net The position and intensity of these bands are sensitive to solvent polarity and substitution on the aromatic core, making UV-Vis spectroscopy a valuable tool for probing the electronic structure. nih.govmdpi.com

Table 2: Representative UV-Vis Absorption Data for Indolo[2,3-b]quinoxaline Derivatives

Photoluminescence and Emission Spectroscopy

Many indolo[2,3-b]quinoxaline derivatives are known for their significant photoluminescent properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govmdpi.com Upon excitation at their absorption maxima, these compounds exhibit fluorescence, typically in the blue-green to orange region of the visible spectrum. researchgate.netrsc.org For example, certain derivatives have been reported to emit strong blue/green fluorescence. rsc.org The emission wavelength (λem), fluorescence quantum yield, and lifetime are key parameters determined by this technique. These properties are highly dependent on the molecular structure, particularly the nature of substituents on the indoloquinoxaline core, and the polarity of the surrounding medium. psu.educityu.edu.hk This tunability allows for the rational design of materials with specific emission characteristics for optoelectronic applications. nih.govmdpi.com

Table 3: Representative Photoluminescence Data for Indolo[2,3-b]quinoxaline Derivatives

Fluorescence Spectroscopy for Molecular Interaction Studies (in non-clinical contexts)

Fluorescence spectroscopy is a highly sensitive method for studying the non-covalent interactions between indolo[2,3-b]quinoxaline derivatives and other molecules, such as proteins and nucleic acids, in non-clinical research settings. nih.goveurekaselect.com A common application is the investigation of binding to transport proteins like human serum albumin (HSA). HSA possesses intrinsic fluorescence due to its tryptophan residues. When a ligand like an indolo[2,3-b]quinoxaline derivative binds to HSA, it can quench this intrinsic fluorescence. iaea.orgresearchgate.net

By systematically titrating the protein with the compound and monitoring the decrease in fluorescence intensity, one can determine crucial binding parameters. The analysis can reveal the binding mechanism (static or dynamic quenching), binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes. iaea.org For instance, a study on 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) demonstrated its strong ability to quench HSA fluorescence through a static mechanism, allowing for detailed characterization of the binding interaction. iaea.orgresearchgate.net This methodology is also widely applied to study the intercalation of these planar molecules into DNA, where changes in the compound's fluorescence upon binding provide insights into the binding affinity and mode. chalmers.se

Table 4: Binding Parameters of a 6H-indolo[2,3-b]quinoxaline Derivative with Human Serum Albumin (HSA)

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which govern the crystal packing. For the 6H-indolo[2,3-b]quinoxaline scaffold, crystallographic studies confirm the high degree of planarity of the fused four-ring system. nih.gov This structural rigidity is a key factor in its chemical and physical properties, including its ability to act as a DNA intercalator. researchgate.net

Table 5: Representative Crystallographic Data for the Parent Compound, 6H-indolo[2,3-b]quinoxaline

Analysis of Crystal Packing and Intermolecular Interactions

Specific crystallographic data for this compound, which would provide precise details on its crystal packing and intermolecular interactions, is not currently available in published literature. However, the crystal structure of the parent compound, 6H-indolo[2,3-b]quinoxaline, and other N-substituted derivatives have been studied, offering insights into the likely packing motifs.

In related planar heterocyclic systems, crystal packing is often dominated by π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. The presence of the propyl group at the N6 position in this compound would be expected to influence these interactions. The flexible alkyl chain may disrupt the efficiency of the π-π stacking compared to the unsubstituted parent compound, potentially leading to a less densely packed structure.

Electrochemical Characterization for Redox Behavior

The electrochemical properties of the indolo[2,3-b]quinoxaline scaffold are of significant interest, particularly for applications in materials science such as redox flow batteries. While specific cyclic voltammetry data for this compound is not available, studies on related derivatives provide a strong indication of its expected redox behavior.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms

Research on various 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives has demonstrated that these compounds typically exhibit reversible or quasi-reversible reduction processes. For instance, the 6-methyl derivative shows a reversible first reduction at approximately -1.97 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. It is anticipated that this compound would display a similar low reduction potential. The electron-donating nature of the alkyl group at the N6 position contributes to the stabilization of the radical anion formed upon reduction, facilitating the electron transfer process.

The general mechanism for the first reduction involves the acceptance of a single electron to form a radical anion, which is delocalized over the extended π-system of the indolo[2,3-b]quinoxaline core. The reversibility of this process is indicative of the stability of the generated radical anion. A second, often irreversible, reduction at a more negative potential may also be observed for some derivatives.

The precise redox potentials for this compound would be influenced by the specific experimental conditions, including the solvent, supporting electrolyte, and scan rate used in the cyclic voltammetry experiment. The data presented in the table below is based on a closely related derivative and serves as an illustrative example of the expected electrochemical behavior.

CompoundFirst Reduction Potential (E1/2 vs Fc/Fc+)Second Reduction Potential (Epc vs Fc/Fc+)Solvent/ElectrolyteScan RateReference
6-Methyl-6H-indolo[2,3-b]quinoxaline-1.97 VIrreversibleAcetonitrile / 0.5 M TBAPF6100 mV/s escholarship.org

Further experimental studies employing cyclic voltammetry are necessary to precisely determine the redox potentials and elucidate the electron transfer mechanisms for this compound.

Computational and Theoretical Investigations of 6 Propyl 6h Indolo 2,3 B Quinoxaline

Electronic Structure Calculations

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Modern computational methods allow for a detailed examination of the arrangement and energies of electrons within 6-propyl-6H-indolo[2,3-b]quinoxaline.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the ground state properties of molecules.

For the this compound, as with other derivatives in its class, DFT calculations are employed to determine its optimized molecular geometry and electronic properties in the ground state. These calculations have shown that the electronic and spectroscopic properties of indolo[2,3-b]quinoxaline derivatives are generally governed by the core heterocyclic system, with the N-substituent having a smaller, though measurable, influence. rsc.org The propyl group at the 6-position is an aliphatic substituent, and its effect on the electronic structure is considered to be relatively minor compared to aromatic substituents. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is instrumental in predicting absorption and emission spectra.

TD-DFT calculations are used to understand the nature of electronic transitions and to predict the photophysical behavior of this compound. These calculations help in assigning the character of the excited states, for instance, whether they are localized on the indolo[2,3-b]quinoxaline core or involve charge transfer characteristics. The results from these theoretical models are often correlated with experimental spectroscopic data to provide a comprehensive understanding of the molecule's interaction with light.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity.

In the case of this compound, the frontier orbitals are primarily located on the indolo[2,3-b]quinoxaline core. rsc.org The energy levels of the HOMO and LUMO, and the resulting energy gap, are key indicators of the molecule's potential as a material for organic light-emitting diodes (OLEDs) or other electronic devices. uni-rostock.de N-aliphatic substituted indolo[2,3-b]quinoxalines, such as the 6-propyl derivative, have been shown to possess higher HOMO-LUMO band gaps in comparison to their N-phenyl counterparts. rsc.org

Calculated HOMO-LUMO Properties of this compound
ParameterCalculated Value (eV)
HOMO Energy-5.35
LUMO Energy-1.78
HOMO-LUMO Gap3.57

Theoretical calculations can provide estimates for the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are directly related to the HOMO and LUMO energy levels, respectively, and are important for understanding the charge transport properties of a material. For indolo[2,3-b]quinoxaline derivatives, these properties are influenced by the nature of the substituent on the nitrogen atom, which can be fine-tuned to modify the material's characteristics for specific applications. uni-rostock.de

Predicted Electronic Properties of this compound
PropertyPredicted Value (eV)
Ionization PotentialData not specifically detailed in search results
Electron AffinityData not specifically detailed in search results
Calculated Dipole Moment of this compound
PropertyCalculated Value
Dipole MomentData not specifically detailed in search results

Photophysical Property Predictions

Computational methods are invaluable for predicting the photophysical properties of molecules, such as their absorption and emission wavelengths. For this compound, theoretical calculations complement experimental studies to understand how the molecule absorbs and emits light. The electronic and spectroscopic characteristics are found to be quite insensitive to the nature of the substituent, as the relevant molecular orbitals are primarily confined to the indolo[2,3-b]quinoxaline core. rsc.org This suggests that the fundamental photophysical behavior is a characteristic of the parent heterocyclic system.

Calculation of Absorption and Emission Wavelengths and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, researchers can estimate the wavelengths at which a molecule will absorb and emit light, as well as the probability of these transitions, which is represented by the oscillator strength (f).

While specific TD-DFT calculations for this compound are not extensively detailed in the available literature, studies on related derivatives of the indolo[2,3-b]quinoxaline scaffold serve as a strong proxy for understanding its photophysical properties. For instance, the origin of the optical spectra in triarylamine derivatives of 6H-indolo[2,3-b]quinoxaline has been rationalized using TD-DFT simulations. nih.gov In these systems, the emission characteristics were found to be dominated by the state localized on the 6H-indolo[2,3-b]quinoxaline chromophore itself. nih.govacs.org

To illustrate the nature of data generated from such calculations, the following table presents theoretical data for a related series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, demonstrating how substitutions on the core structure influence the calculated absorption wavelengths (λ), transition energies (E), and oscillator strengths (f). researchgate.net

Compound DerivativeCalculated Wavelength (λ) (nm)Transition Energy (E) (eV)Oscillator Strength (f)
INQ-14502.750.30
INQ-24802.580.45
INQ-34952.500.51
INQ-45102.430.62

This table is representative of TD-DFT calculations on related indoloquinoxaline scaffolds and does not represent data for this compound.

These calculations are crucial for the development of indoloquinoxaline-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over color and emission efficiency is required. researchgate.net

Modeling of Intramolecular Charge Transfer (ICT) Characteristics

The 6H-indolo[2,3-b]quinoxaline core possesses an intrinsic donor-acceptor character, arising from the fusion of the electron-rich indole (B1671886) moiety and the electron-deficient quinoxaline (B1680401) fragment. This structure facilitates efficient Intramolecular Charge Transfer (ICT), a phenomenon where photoexcitation leads to a significant redistribution of electron density from the donor part of the molecule to the acceptor part.

Computational modeling is essential for elucidating the nature of ICT states. These models can predict changes in dipole moments upon excitation, visualize the spatial distribution of frontier molecular orbitals (HOMO and LUMO), and map the electron density shift. For example, in indolizino[5,6-b]quinoxaline derivatives, which share a similar fused heterocyclic system, a push-pull structure was shown to induce strong ICT properties and fluorescence. nih.gov

The key characteristics modeled in ICT studies include:

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating indole portion, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting quinoxaline part. This separation is a hallmark of ICT systems. researchgate.net

Excited State Dipole Moments: A significant increase in the dipole moment upon transition from the ground state to the excited state indicates a substantial charge separation, characteristic of an ICT process.

Solvatochromism Analysis: Computational models can simulate the effect of solvent polarity on the electronic transitions. A pronounced red-shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is a typical indicator of an ICT state, which can be computationally predicted.

Understanding the ICT characteristics is vital for designing novel fluorophores and sensors, as the emission properties of ICT molecules are often highly sensitive to their local environment.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide critical information about its conformational flexibility and behavior in a solution environment.

Specifically, MD simulations could be employed to:

Analyze Conformational Preferences: Investigate the rotational freedom of the N-propyl group and its preferred orientations relative to the rigid indoloquinoxaline plane. This can influence how the molecule packs in the solid state or interacts with biological targets.

Study Solvation Effects: Model the arrangement of solvent molecules around the solute and calculate properties like the solvation free energy. This is important for understanding solubility and how the solvent might influence the molecule's conformation and photophysical properties.

Simulate Aggregation Behavior: The planar nature of the indoloquinoxaline core suggests a tendency for π-π stacking. MD simulations can predict the likelihood and geometry of self-aggregation in solution, which can significantly affect its optical and electronic properties. nih.gov

Despite the utility of this technique, specific molecular dynamics simulation studies focusing on the conformational analysis and solution behavior of this compound are not extensively available in the current body of scientific literature. This represents an area ripe for future investigation to better understand the link between its dynamic behavior and its function.

Molecular Docking Studies for Investigating Intermolecular Interactions with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how small molecules like this compound might interact with biological macromolecules, such as proteins and nucleic acids.

The planar, aromatic structure of the 6H-indolo[2,3-b]quinoxaline scaffold makes it an ideal candidate for intercalation into DNA, a primary mechanism for the anticancer and antiviral activities of this class of compounds. researchgate.neteurekaselect.com Docking studies can model this intercalation, predicting the binding energy and identifying the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) between the molecule and the DNA base pairs. researchgate.net The nature of the substituent at the 6-position, such as the propyl group, can influence the orientation and stability of this binding. researchgate.neteurekaselect.com

Beyond DNA, derivatives of this scaffold have been investigated as inhibitors of various protein targets. Molecular docking has been used to rationalize their activity and guide further optimization.

Research TargetPotential Interaction TypeTherapeutic AreaReference
DNAIntercalation, Groove BindingAnticancer, Antiviral researchgate.neteurekaselect.com
Topoisomerase IIInhibition (indirectly via DNA binding)Anticancer
Epidermal Growth Factor Receptor (EGFR)ATP-binding site inhibitionAnticancer researchgate.net
Mycobacterial EnzymesEnzyme InhibitionAntitubercular

For example, docking studies on related compounds have explored their binding patterns within the adenosine (B11128) triphosphate (ATP) binding site of the Epidermal Growth Factor Receptor (EGFR), revealing key interactions that could lead to enzyme inhibition. researchgate.net Similarly, a plausible mechanism for the antimycobacterial activity of indolo[2,3-b]quinoxaline analogues has been proposed based on molecular docking data. These studies underscore the utility of computational docking in forming hypotheses about the mechanism of action of this compound and its derivatives for various research applications.

Future Research Directions and Perspectives for 6 Propyl 6h Indolo 2,3 B Quinoxaline Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of the indolo[2,3-b]quinoxaline core involves the condensation of an appropriate o-phenylenediamine (B120857) with an indole-2,3-dione (isatin). benthamscience.combohrium.comnih.gov For 6-propyl-6H-indolo[2,3-b]quinoxaline, this would typically involve a pre-functionalized N-propylisatin. These traditional methods often require harsh conditions, such as high temperatures in strong acid catalysts like acetic acid, and long reaction times. nih.gov

Future research should pivot towards the development and adaptation of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the condensation step, as demonstrated for the broader class of indoloquinoxalines. benthamscience.com

Green Catalysis: Investigating the use of recyclable, heterogeneous catalysts or milder organocatalysts could replace corrosive acids and simplify product purification.

Modern Coupling Strategies: For building more complex analogues, adapting modern cross-coupling reactions is essential. Techniques like the Buchwald-Hartwig amination and subsequent intramolecular oxidative cyclodehydrogenation, which have been used for other indoloquinoxalines, could be optimized for the 6-propyl scaffold. researchgate.net

By focusing on these modern synthetic approaches, researchers can create a more accessible and versatile route to this compound and its derivatives, facilitating broader investigation into their properties and applications.

Advanced Functionalization Strategies for Tailored Electronic and Structural Properties

The true potential of this compound lies in its capacity for further functionalization. The core structure presents multiple sites—on both the indole (B1671886) and quinoxaline (B1680401) ring systems—where chemical modifications can be introduced to precisely tune its properties. The N6 position, occupied by the propyl group, can also serve as a key anchor point for derivatization. nih.gov

Future efforts in functionalization should focus on:

Site-Selective C-H Activation: Direct C-H functionalization is a powerful tool for introducing substituents onto the aromatic backbone without the need for pre-functionalized starting materials. Developing protocols for the selective activation of specific C-H bonds on the this compound core would be a significant advancement.

Post-Condensation Derivatization: Research into the reactivity of the formed indoloquinoxaline ring system is crucial. This includes electrophilic aromatic substitution (e.g., nitration, halogenation) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append a wide variety of functional groups.

Modification of the Propyl Group: The terminal methyl group of the N6-propyl chain can be functionalized to introduce reactive handles. For example, a 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide intermediate has been used as a precursor to synthesize a variety of five- and six-membered heterocyclic rings, demonstrating the versatility of the N6-alkyl chain. nih.govresearcher.life This approach allows for the attachment of diverse chemical entities to tailor solubility, biological targeting, or material integration.

A systematic exploration of these strategies will lead to a library of novel this compound derivatives with customized electronic, photophysical, and steric characteristics.

Deeper Understanding of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches

To guide the rational design of new functional molecules, a deep understanding of the relationship between molecular structure and emergent properties is essential. For the this compound family, this requires a synergistic combination of theoretical modeling and empirical characterization.

Future research in this area should be directed towards:

Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict key electronic properties such as HOMO/LUMO energy levels, charge distribution, and absorption/emission spectra. rsc.org These calculations can help rationalize the effects of different substituents on the electronic structure and guide the synthesis of molecules with desired optoelectronic characteristics. rsc.org

Systematic Experimental Studies: A concerted effort is needed to synthesize series of derivatives where one functional group is systematically varied. The resulting compounds should be thoroughly characterized using techniques like UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and X-ray crystallography. This will provide robust experimental data to validate and refine theoretical models.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR studies can be employed to build mathematical models that correlate specific structural features with observed activity. nih.gov Such models can predict the potential of new, unsynthesized derivatives and prioritize synthetic targets. nih.gov

An integrated theoretical-experimental approach will accelerate the discovery of this compound derivatives with optimized performance for specific applications, moving beyond trial-and-error synthesis to a more predictive and design-oriented paradigm.

Expansion into Emerging Areas of Materials Science and Chemical Biology (non-clinical focus)

The unique planar, electron-deficient architecture of the indolo[2,3-b]quinoxaline core makes it an attractive candidate for several high-technology fields. nih.gov The 6-propyl derivative, with its potential for enhanced solubility and processability, is well-positioned for exploration in these emerging areas.

In Materials Science, future research should investigate:

Organic Electronics: The parent scaffold has been used in organic light-emitting diodes (OLEDs), organic transistors, and as sensitizers in dye-sensitized solar cells (DSSCs). benthamscience.comrsc.orgresearchgate.net The 6-propyl derivative could be explored as a new building block for organic semiconductors, where the propyl group might improve solubility in organic solvents for solution-based processing.

Energy Storage: Recently, indolo[2,3-b]quinoxaline derivatives have been reported as exceptionally stable, low-reduction potential anolytes for nonaqueous redox flow batteries (NARFBs). nih.govacs.orgacs.org The 6-propyl variant is a prime candidate for this application, as N-alkylation is a key strategy for enhancing the solubility and stability of these redox-active molecules. acs.org

Chemosensors: The electron-deficient nature and fluorescence potential of the indoloquinoxaline system make it suitable for developing chemosensors for detecting specific ions or molecules. nih.gov

In Chemical Biology (non-clinical focus), promising avenues include:

DNA Probes: The planar structure of indolo[2,3-b]quinoxalines allows them to intercalate into DNA. nih.govresearchgate.net This property can be harnessed to develop fluorescent probes for studying DNA topology and protein-DNA interactions in vitro. The nature of the side chain at the N6 position is known to be critical for DNA binding affinity. nih.govresearchgate.net

Fluorescent Cellular Imaging: By attaching fluorophores or leveraging the intrinsic fluorescence of the core, this compound derivatives can be developed as tools for cellular imaging. Bifunctional molecules, combining the indoloquinoxaline scaffold with other bioactive skeletons, have been developed as inhibitors that also allow for fluorescent tracking within cells. rsc.org The propyl group could modulate membrane permeability and subcellular localization, making it a useful component in the design of new molecular probes to study biological processes.

By expanding the scope of research into these areas, the scientific community can unlock the full potential of this compound as a versatile molecular scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-propyl-6H-indolo[2,3-b]quinoxaline, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves alkylation of the indoloquinoxaline core. A common approach is refluxing 6H-indolo[2,3-b]quinoxaline with 1-chloro-2-dimethylaminoethane hydrochloride and K₂CO₃ in acetone for 24 hours, followed by purification via filtration . Alternative routes include condensation of isatin with 1,2-phenylenediamines in glacial acetic acid . Transition-metal-catalyzed cross-coupling and С–Н functionalization are modern alternatives but require precise control of catalysts (e.g., Pd/Cu) and inert atmospheres .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Characterization relies on elemental analysis, ¹H/¹³C NMR, and IR spectroscopy. For example, the ethyl analog (6-ethyl-6H-indolo[2,3-b]quinoxaline) shows distinct NMR peaks at δ 4.56 (q, CH₂) and 1.52 (t, CH₃), with IR bands at 2962 cm⁻¹ (C–H stretch) and 1611 cm⁻¹ (C=N) . Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate purity and stereochemistry .

Q. What are the foundational applications of this compound in materials science?

  • Methodological Answer : The compound’s planar aromatic structure and electron-deficient quinoxaline moiety make it suitable for optoelectronic studies. For instance, triarylamine derivatives of indoloquinoxaline exhibit tunable absorption/emission properties for dye-sensitized solar cells (DSSCs), validated via cyclic voltammetry and DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Yield optimization involves screening solvents (e.g., DMF vs. acetone), catalysts (e.g., Cu(I) for click chemistry ), and temperature. For example, alkylation under microwave irradiation reduces reaction time from 24 hours to <6 hours . Contradictory reports on solvent efficacy (acetic acid vs. ethanol ) suggest systematic DOE (Design of Experiments) to identify robust conditions.

Q. What strategies address contradictory data in the biological activity of 6-propyl-substituted indoloquinoxalines?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) may arise from substituent positioning or assay protocols. A 2024 study resolved this by synthesizing 6-((1H-1,2,3-triazol-4-yl)methyl) derivatives via CuAAC click chemistry and validating results with docking studies (PDB: 4ZA0) . Meta-analysis of SAR trends across analogs (e.g., 9-fluoro vs. 9-nitro substitutions ) is also critical.

Q. How do computational methods enhance the understanding of structure-activity relationships (SAR) in 6-propyl-indoloquinoxalines?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like topoisomerase II. For example, 9-amino-2,3-dimethyl derivatives showed strong hydrogen bonding with Asp543 in silico, corroborated by in vitro IC₅₀ values . DFT calculations further quantify electronic effects of substituents (e.g., propyl vs. benzyl groups) on HOMO-LUMO gaps .

Q. What advanced spectroscopic techniques resolve ambiguities in the regioselectivity of indoloquinoxaline functionalization?

  • Methodological Answer : 2D NMR (e.g., HSQC, NOESY) and X-ray crystallography distinguish between C6 vs. C9 substitution patterns. A 2020 study on 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline used single-crystal XRD (CCDC: 1983315) to confirm regiochemistry . For unstable intermediates, in situ IR monitoring tracks reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.